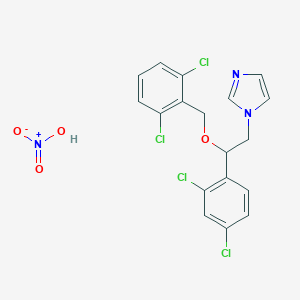

Isoconazole nitrate

Overview

Description

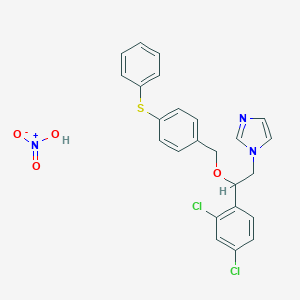

Isoconazole nitrate (ISN) is a broad-spectrum antimicrobial agent with a highly effective antimycotic and gram-positive antibacterial activity . It is an azole antifungal drug that could inhibit gram-positive bacteria . For foot and vaginal infections, isoconazole has a similar effectiveness to clotrimazole .

Synthesis Analysis

The synthesis of Isoconazole nitrate involves the use of 1- [2- (2,4 dichloro benzene base)-2-hydroxyethyl] Mi Zuo, water, sodium hydroxide, toluene, triethyl benzyl ammonia chloride, and 2; 6-dichlorobenzyl chloride . The reaction is heated to 60 ℃ for 4 hours . After the reaction, the mixture is separated and the organic phase is obtained with washing 2 times . In the organic phase, rare nitric acid is slowly dripped . A light yellow crystal is separated out, and the crystal is used for 95% ethyl alcohol recrystallization, obtaining the white granular crystal .Molecular Structure Analysis

The molecular structure of Isoconazole nitrate has been analyzed using different spectroscopic methods such as FT-IR, UV-vis, and 1 H NMR . The results were compared with previously reported data related to their analogue, posaconazole .Chemical Reactions Analysis

Isoconazole nitrate undergoes various chemical reactions. For instance, it can form complexes with copper(II) . The stability of Isoconazole nitrate has also been studied using high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

Isoconazole nitrate has a molecular formula of C18H15Cl4N3O4 and a molecular weight of 479.1 g/mol . It is an organic nitrate salt obtained by the reaction of equimolar amounts of Isoconazole and nitric acid .Scientific Research Applications

Antifungal Agent

Isoconazole nitrate is a broad-spectrum antifungal agent . It is effective against a wide range of fungi, including dermatophytes, yeasts, and molds .

Inhibition of Ergosterol Synthesis

The mechanism of action of Isoconazole nitrate is based on the inhibition of the synthesis of ergosterol , an important component of the fungal cell membrane . This inhibition prevents the fungi from synthesizing their cell membranes, hindering their growth or repair functions, and leading to their death .

Treatment of Superficial Fungal Skin Infections

Isoconazole nitrate is used in the treatment of superficial fungal skin infections . It has similar effectiveness to clotrimazole in the treatment of these infections .

Treatment of Vulvovaginal Fungal Infections

Another application of Isoconazole nitrate is in the treatment of vulvovaginal fungal infections . It is used in combination with other drugs like Clindamycin to treat mixed vaginal infections .

Increased Drug Bioavailability in Skin

A recent study has demonstrated that the application of the free base of Isoconazole nitrate in combination with a volatile/nonvolatile vehicle, e.g., ethanol/propylene glycol, can increase drug bioavailability in the skin .

Potential Use in Combination Therapies

Given its effectiveness against a wide range of fungi, Isoconazole nitrate could potentially be used in combination therapies with other antifungal agents to enhance their effectiveness .

Mechanism of Action

Target of Action

Isoconazole nitrate primarily targets the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme is part of the cytochrome P450 system, which plays a crucial role in the metabolism of various substances within the body.

Mode of Action

Isoconazole nitrate is an azole antifungal agent . It works by inhibiting the synthesis of ergosterol , an essential component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane’s permeability, causing essential cellular components to leak out, which ultimately leads to the death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by isoconazole nitrate is the ergosterol biosynthesis pathway . By inhibiting this pathway, isoconazole nitrate disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Isoconazole nitrate is typically applied topically to affected skin sites, nails, or hair . It is rapidly absorbed through the skin and reaches therapeutic concentrations in affected tissues . Isoconazole nitrate is metabolized by the liver and excreted mainly in the urine .

Result of Action

The primary result of isoconazole nitrate’s action is the death of fungal cells . By inhibiting ergosterol synthesis, isoconazole nitrate causes essential cellular components to leak out of the fungal cell, leading to cell death .

Action Environment

The efficacy and stability of isoconazole nitrate can be influenced by various environmental factors. For instance, the pH of the skin can affect the drug’s absorption and effectiveness . Additionally, the presence of other substances on the skin, such as oils or creams, can also impact the drug’s absorption . Therefore, it’s important to follow the recommended usage instructions to ensure optimal effectiveness.

Safety and Hazards

Future Directions

Isoconazole nitrate has been found to be effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with Isoconazole nitrate treatment, combined with favorable safety and tolerability, results in higher patient satisfaction . Therefore, it can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .

properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQLSIGRSTLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27523-40-6 (Parent) | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60946995 | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoconazole nitrate | |

CAS RN |

24168-96-5, 40036-10-0 | |

| Record name | Isoconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

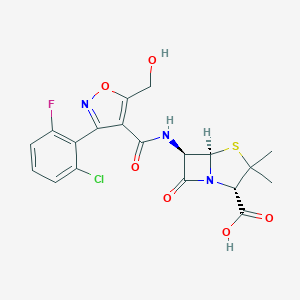

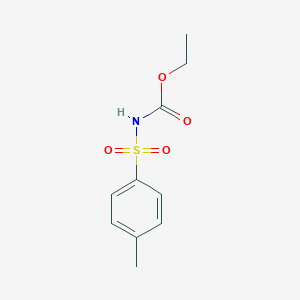

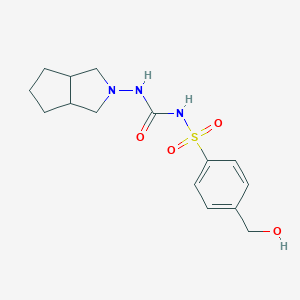

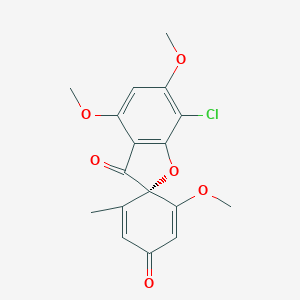

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of isoconazole nitrate against fungi?

A1: Isoconazole nitrate, like other azole antifungals, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis leads to increased membrane permeability, ultimately causing fungal cell death. []

Q2: Does isoconazole nitrate exhibit any antibacterial activity?

A2: Yes, in addition to its antifungal properties, research suggests that isoconazole nitrate also possesses a broad bacteriostatic and bactericidal action, particularly against certain Gram-positive bacteria. [, , ] This dual action can be advantageous in treating dermatomycoses with suspected bacterial superinfections. [, ]

Q3: What is the molecular formula and weight of isoconazole nitrate?

A3: The molecular formula of isoconazole nitrate is C18H14Cl4N2O•HNO3. Its molecular weight is 479.14 g/mol. []

Q4: How does the presence of a corticosteroid, like diflucortolone valerate, affect the efficacy of isoconazole nitrate in topical formulations?

A4: Studies indicate that combining isoconazole nitrate with diflucortolone valerate in a topical cream (Travocort®) enhances the local bioavailability of isoconazole nitrate. [, ] This results in a faster onset of antimycotic action, quicker relief of itch and other inflammatory symptoms, and an overall improvement in therapeutic benefits compared to isoconazole nitrate monotherapy. [, , , ]

Q5: How do structural modifications of isoconazole nitrate influence its antifungal activity?

A5: While specific structure-activity relationship studies for isoconazole nitrate are limited within the provided papers, it is known that the imidazole ring and the chlorine substituents play crucial roles in its antifungal activity. [] Modifications to these structural features can significantly impact its potency and spectrum of activity.

Q6: What strategies can improve the stability and bioavailability of isoconazole nitrate in pharmaceutical formulations?

A6: Formulating isoconazole nitrate as a nanoemulsion can enhance its dispersibility and skin penetration, potentially leading to increased bioavailability and efficacy. [] This approach can overcome the limitation of its low aqueous solubility, making it more effective in treating topical fungal infections. []

Q7: What is the duration of antifungal activity of isoconazole nitrate after a single topical application?

A7: Following topical application, isoconazole nitrate demonstrates prolonged retention in the stratum corneum, offering antifungal protection even after treatment cessation. [, ] For instance, high levels of isoconazole were found in the stratum corneum 10 days after the end of a 14-day treatment regimen. []

Q8: Does isoconazole nitrate exhibit significant systemic absorption after topical or intravaginal administration?

A8: Isoconazole nitrate displays low systemic exposure potential after topical and intravaginal application. [, ] This is advantageous as it minimizes the risk of systemic side effects, making it a generally safe and well-tolerated treatment option for localized fungal infections. []

Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of isoconazole nitrate?

A9: Numerous studies have investigated the efficacy of isoconazole nitrate. In vitro studies have demonstrated its effectiveness against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum. [, , , , ] In vivo studies, including clinical trials, have evaluated its efficacy in treating various dermatomycoses like tinea pedis, tinea corporis, tinea cruris, and pityriasis versicolor. [, , , , , , , , ]

Q10: How effective is isoconazole nitrate compared to other antifungal agents like nystatin or clotrimazole?

A10: Clinical trials comparing isoconazole nitrate with nystatin for treating otomycosis have shown that isoconazole nitrate is significantly more effective. [, ] When compared with clotrimazole for tinea corporis, both treatments were found to be clinically effective, though the difference in efficacy was not statistically significant. []

Q11: Can drug delivery systems like nanoparticles or microparticles be used to improve the delivery of isoconazole nitrate to target tissues?

A11: While not extensively explored for isoconazole nitrate specifically, research suggests that incorporating it into alginate–chitosan–cyclodextrin micro- and nanoparticles can be a viable approach to enhance its delivery and efficacy against mycobacterial infections. [] These systems could potentially improve drug targeting, controlled release, and reduce required dosages.

Q12: What analytical methods are commonly used for the quantification of isoconazole nitrate in pharmaceutical formulations?

A12: Several analytical methods have been employed for quantifying isoconazole nitrate in various formulations. These include:

- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and selectivity for determining isoconazole nitrate content, even in the presence of degradation products. [, , ]

- Spectrophotometry: Techniques like principal component regression (PCR) and first-derivative spectrophotometry have been utilized for simultaneous determination of isoconazole nitrate with other drugs in cream formulations. []

Q13: What are the key parameters considered during the validation of analytical methods for isoconazole nitrate?

A13: Validation of analytical methods for isoconazole nitrate involves evaluating parameters such as linearity, range, precision, accuracy, limits of detection and quantification, selectivity, and robustness. [, ] These parameters ensure the reliability, consistency, and accuracy of the method for its intended purpose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

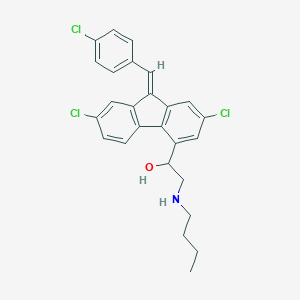

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)